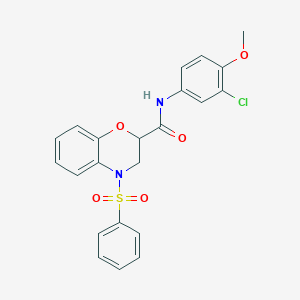![molecular formula C24H24N2O5S B11249293 4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249293.png)
4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a methoxybenzenesulfonyl group, a methylphenyl group, and a benzoxazine ring.
Métodos De Preparación
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the methoxybenzenesulfonyl and methylphenyl groups. Common synthetic routes may involve the use of reagents such as methoxybenzenesulfonyl chloride and methylphenylamine under specific reaction conditions. Industrial production methods may include optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives and sulfonamide compounds. These compounds share structural similarities but may differ in their chemical properties and applications. For example, other benzoxazine derivatives may have different substituents on the benzoxazine ring, leading to variations in their reactivity and biological activity. The uniqueness of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24N2O5S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)sulfonyl-7-methyl-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-16-5-4-6-18(13-16)25-24(27)23-15-26(21-12-7-17(2)14-22(21)31-23)32(28,29)20-10-8-19(30-3)9-11-20/h4-14,23H,15H2,1-3H3,(H,25,27) |
Clave InChI |
GCBRUXWDGTYQTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2CN(C3=C(O2)C=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249211.png)

![propan-2-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11249216.png)
![methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11249218.png)
![Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate](/img/structure/B11249224.png)
![4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11249231.png)
![N-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11249240.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249249.png)
![7-[3-(Benzyloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11249254.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B11249262.png)
![N-(4-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11249277.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11249301.png)
![N'-Cycloheptyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]ethanediamide](/img/structure/B11249303.png)
![N'-[2-(Benzenesulfonyl)-2-(furan-2-YL)ethyl]-N-[2-(1H-indol-3-YL)ethyl]ethanediamide](/img/structure/B11249306.png)
